molecular formula C23H22O3 B11153199 4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11153199
M. Wt: 346.4 g/mol
InChI Key: MTFJGAZOALDYAK-JXMROGBWSA-N
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Description

This compound belongs to the benzo[c]chromen-6-one family, characterized by a fused tricyclic structure with a lactone ring. The specific substitution pattern includes:

  • 4-Methyl group: Enhances lipophilicity and influences electronic properties of the aromatic system.
  • Saturated cyclohexene ring (7,8,9,10-tetrahydro): Reduces planarity compared to unsaturated analogs, impacting photophysical behavior and molecular interactions .

Properties

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

4-methyl-3-[(E)-3-phenylprop-2-enoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C23H22O3/c1-16-21(25-15-7-10-17-8-3-2-4-9-17)14-13-19-18-11-5-6-12-20(18)23(24)26-22(16)19/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3/b10-7+

InChI Key

MTFJGAZOALDYAK-JXMROGBWSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzo[c]chromene core: This can be achieved through the cyclization of an appropriate phenol derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the 4-methyl group: This step can be accomplished through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the (E)-3-phenyl-2-propenyl ether moiety: This can be done via etherification reactions, where the benzo[c]chromene core is reacted with (E)-3-phenyl-2-propenol in the presence of a suitable base or acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit anticancer properties. Its structural analogs have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may act as a receptor protein-tyrosine kinase inhibitor, affecting signaling pathways involved in cancer progression.

Anti-inflammatory Properties

The compound's unique chemical structure suggests potential anti-inflammatory effects. Studies on similar benzochromenes have demonstrated their ability to modulate inflammatory responses, providing a pathway for developing anti-inflammatory medications.

Neuroprotective Effects

Compounds with similar structures have been investigated for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of derivatives of this compound showed promising results against breast cancer cell lines. The compounds demonstrated significant inhibition of cell growth and induced apoptosis in vitro.

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects of the compound were assessed using animal models of inflammation. Results indicated a reduction in inflammatory markers and pain response, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One (THU-OH)

  • Substituents : 3-hydroxy group; saturated cyclohexene ring.
  • Fluorescence Properties : Acts as an Iron(III)-selective "turn-off" sensor in aqueous environments. The saturated ring reduces π-π stacking, enhancing solubility and fluorescence stability compared to unsaturated analogs .
  • Metal Interaction : Selectively binds Fe³⁺ via the 3-hydroxy group, leading to fluorescence quenching. Cellular assays confirm membrane permeability due to moderate lipophilicity .

Urolithin B (3-Hydroxy-6H-Benzo[c]Chromen-6-One, URO-B)

  • Substituents : 3-hydroxy group; unsaturated aromatic system.
  • Fluorescence Properties : Exhibits Fe³⁺-mediated quenching but with lower selectivity due to competing interactions with the planar aromatic system. Faster fluorescence decay compared to THU-OH .

4-Acetyl-7,8,9,10-Tetrahydro-3-Hydroxybenzo[c]Chromen-6-One (THU-4-Ac)

  • Substituents : 4-acetyl (electron-withdrawing group); saturated ring.
  • Fluorescence Properties : The acetyl group reduces electron density, leading to fluorescence enhancement in the presence of Al³⁺ and Zn²⁺. Contrasts with THU-OH’s quenching behavior, highlighting substituent-dependent effects .

3-Ethoxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One (4a)

  • Substituents : 3-ethoxy group; saturated ring.
  • Fluorescence Properties : Ethoxy substitution eliminates Fe³⁺ sensitivity but enhances fluorescence intensity by 30% compared to THU-OH. Demonstrates the critical role of the 3-hydroxy group in metal sensing .

Phosphodiesterase 2 (PDE2) Inhibition

  • Lead Compounds : 3-Hydroxy-7,8,9,10-tetrahydro derivatives (e.g., THU-OH) showed moderate PDE2 inhibition (IC₅₀ = 93.24 µM).
  • Optimized Derivatives : Alkyl substituents (e.g., pentyl chains) at position 3 improved inhibition (IC₅₀ = 33–34 µM), suggesting hydrophobicity enhances target binding .

Cytotoxicity and Membrane Permeability

  • Lipophilicity : Derivatives with methyl or benzyl groups (e.g., 4-methyl in the target compound) exhibit enhanced cellular uptake, as shown in SK-N-AS and DBTRG-05MG cell lines .

Mechanistic Insights

  • Fluorescence Quenching : Requires a 3-hydroxy group and Fe³⁺ coordination, as seen in THU-OH and URO-B. Saturation (THU-OH) improves aqueous stability but reduces π-conjugation .
  • Substituent Effects : Electron-withdrawing groups (acetyl) alter charge distribution, enabling cation-induced fluorescence enhancement. Alkyl chains optimize hydrophobic interactions in PDE2 binding .

Biological Activity

The compound 4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of the benzochromene family. Its biological activity has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the current understanding of its biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H22O3
  • Molecular Weight : 346.43 g/mol

The compound features a complex structure characterized by a benzochromene backbone with a propenyl ether substituent, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may interact with the GABA-A receptor system. This interaction can enhance the inhibitory effects of GABA, leading to anxiolytic and sedative properties. The modulation of GABAergic activity is a common mechanism among many psychoactive substances.

Biological Activities

  • Anxiolytic Effects :
    • Similar compounds have demonstrated anxiolytic-like effects in animal models. For instance, studies on benzodiazepine derivatives indicate that they can significantly reduce anxiety levels in rodents when evaluated using the elevated plus-maze test .
  • Neuroprotective Properties :
    • Some derivatives exhibit neuroprotective effects against oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases.
  • Anti-cancer Activity :
    • Preliminary studies suggest that compounds in this class may possess anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of similar compounds:

StudyFindings
Study A Investigated anxiolytic effects in mice; results showed significant reduction in anxiety-like behavior at doses of 1-10 mg/kg .
Study B Evaluated neuroprotective effects; compound reduced oxidative stress markers in neuronal cell cultures .
Study C Explored anti-cancer properties; demonstrated inhibition of growth in breast cancer cell lines with IC50 values indicating potency .

Toxicology and Safety Profile

While the therapeutic potential is promising, safety assessments are crucial. Compounds with similar structures have been associated with side effects such as sedation and motor impairment at higher doses. Ongoing research aims to establish a comprehensive safety profile for this compound.

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